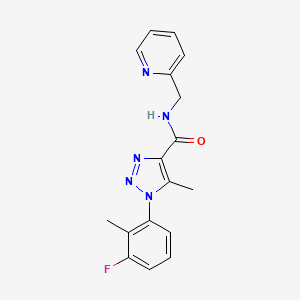

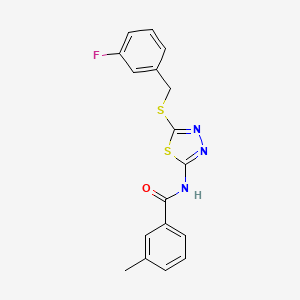

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of 1,2,3-triazoles is often achieved through a [3+2] cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition or “click” reaction .Molecular Structure Analysis

The 1,2,3-triazole ring is planar and aromatic. It has the ability to participate in hydrogen bonding and can act as a hydrogen bond acceptor .Chemical Reactions Analysis

1,2,3-triazoles can undergo a variety of reactions, including N-alkylation, N-arylation, and S-alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents. In general, 1,2,3-triazoles have good thermal and chemical stability .Scientific Research Applications

Selective Inhibition of Kinase Superfamily

Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase superfamily. This discovery is crucial for targeted cancer therapies, as the Met kinase pathway is implicated in various cancers. The identified compound demonstrated complete tumor stasis in a human gastric carcinoma model, showcasing its potential for cancer treatment (Schroeder et al., 2009).

Antitumor and Antimicrobial Activities

Another study highlights the synthesis of N-arylpyrazole-containing enaminones, which, upon reacting with active methylene compounds, yielded substituted pyridine derivatives with significant antitumor and antimicrobial activities. These compounds showed inhibition effects comparable to 5-fluorouracil against specific human cancer cell lines, suggesting their potential in developing new therapeutic agents (Riyadh, 2011).

Chemoselective Sensors

The creation of a pyrrolidine constrained bipyridyl-dansyl conjugate through click chemistry introduces a fluoroionophore that acts as a selective chemosensor for Al(3+), based on internal charge transfer. This development is significant for environmental and biological monitoring, where the selective detection of metal ions is critical (Maity & Govindaraju, 2010).

Antimicrobial and Synthetic Methodologies

Research into the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide revealed compounds with noteworthy antimicrobial activity. The study presents a novel synthetic pathway, expanding the toolkit available for developing antimicrobial agents and exploring the structural influence on activity (Bayrak et al., 2009).

Efficient Synthesis of Carboxamides

A method involving the reaction of carboxylic acids and amines with specific pyridinium salts demonstrated an efficient pathway to synthesize carboxamides. This method's significance lies in its efficiency and the potential for broad applicability in medicinal chemistry and material science (Mukaiyama et al., 1976).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c1-11-14(18)7-5-8-15(11)23-12(2)16(21-22-23)17(24)20-10-13-6-3-4-9-19-13/h3-9H,10H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCQBCVIKAQXNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

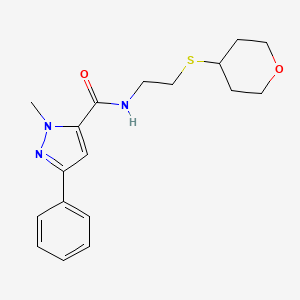

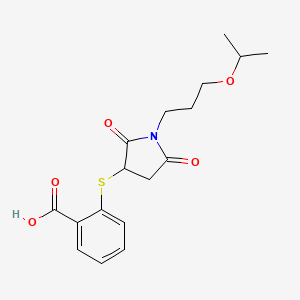

![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2882900.png)

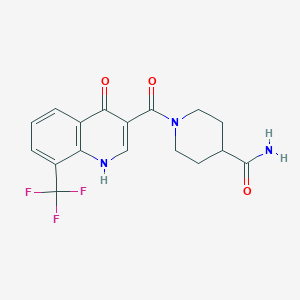

![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2882902.png)

![2-[(2-Fluorophenyl)methyl]-3-oxoisoindoline-4-carboxylic acid](/img/structure/B2882906.png)

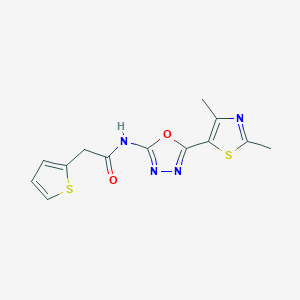

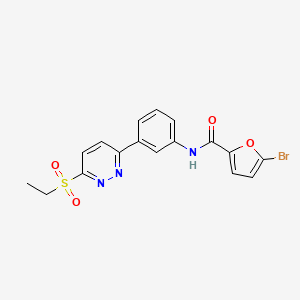

![4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2882909.png)

![2-(3-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2882915.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2882919.png)

![N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2882921.png)